2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple fused rings, including isoquinoline, pyrido, and thieno moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of isoquinoline derivatives with pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one precursors in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Shares structural similarities and exhibits comparable biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications and similar heterocyclic structure.
Uniqueness
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of fused rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H17N3O2S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-10-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C21H17N3O2S/c1-13-5-4-9-24-18(13)22-19-16(20(24)25)11-17(27-19)21(26)23-10-8-14-6-2-3-7-15(14)12-23/h2-7,9,11H,8,10,12H2,1H3 |
InChI Key |
KSACVDLJKBFSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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